molecular formula C20H21N5O2S B12044718 N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12044718
M. Wt: 395.5 g/mol
InChI Key: FKYKPUOGOUQDHM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of aromatic, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides.

    Formation of the Acetamide Moiety: The acetamide group can be formed through an amidation reaction involving an appropriate amine and acyl chloride or anhydride.

    Final Assembly: The final compound is assembled by linking the ethoxyphenyl group to the triazole core through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Dihydro or tetrahydro derivatives

    Substitution Products: Functionalized derivatives with various substituents on the aromatic rings or triazole core

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. Its triazole core is often found in antifungal, antibacterial, and anticancer agents.

    Biochemical Research: It can be used as a probe or inhibitor in biochemical studies to investigate specific pathways or molecular targets.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.

    Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, affecting metalloproteins or metalloenzymes. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide

Uniqueness

N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability. The triazole core provides stability and the ability to interact with various biological targets, while the sulfanyl group offers reactivity towards thiol-containing biomolecules.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-13-25-19(15-9-11-21-12-10-15)23-24-20(25)28-14-18(26)22-16-5-7-17(8-6-16)27-4-2/h3,5-12H,1,4,13-14H2,2H3,(H,22,26)

InChI Key

FKYKPUOGOUQDHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

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